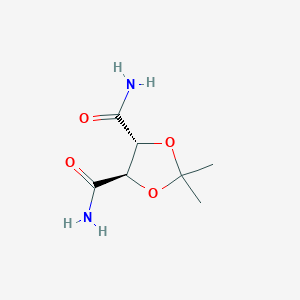

(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide

Description

Properties

IUPAC Name |

(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-7(2)12-3(5(8)10)4(13-7)6(9)11/h3-4H,1-2H3,(H2,8,10)(H2,9,11)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPBXKXVZURPHT-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(=O)N)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(=O)N)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,3-Dioxolane Ring

(2R,3R)-Diethyl tartrate is treated with 2,2-dimethoxypropane under acidic conditions to form (4R,5R)-diethyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate. The reaction proceeds via cyclocondensation, with the 1,3-dioxolane ring forming in 89% yield. Key spectral data for the intermediate include:

| Characterization Method | Data |

|---|---|

| IR (KBr) | 2985 cm⁻¹ (-CH₃), 1742 cm⁻¹ (C=O), 1146 cm⁻¹ (C-O-C) |

| ¹H NMR (DMSO-d₆) | δ 1.29 (t, 6H, -CH₂CH₃), 1.32 (s, 6H, -CH₃), 5.36 (s, 2H, -CH-O) |

| Elemental Analysis | Found: C 53.52%, H 7.28% (Calcd: C 53.65%, H 7.37%) |

Conversion to Dicarbohydrazide

The diethyl ester is reacted with hydrazine hydrate in ethanol at room temperature to yield (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbohydrazide. This step achieves 84% yield, with the hydrazide intermediate characterized by:

| Characterization Method | Data |

|---|---|

| IR (KBr) | 3357 cm⁻¹ (-NH₂), 1664 cm⁻¹ (C=O) |

| ¹H NMR (DMSO-d₆) | δ 4.30 (s, 4H, -NH₂), 5.06 (s, 2H, -CH-), 10.60 (s, 2H, -CONH-) |

| Melting Point | 152–154°C |

Final Amidation

The carbohydrazide is treated with acylating agents such as benzoyl chloride or substituted benzaldehydes to form the target dicarboxamide. For example, reaction with 4-methylbenzaldehyde in acetic acid yields 68% of the product.

Alternative Route via Direct Amidation of Dicarbonitrile

A less common but stereospecific route involves the hydrolysis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbonitrile. Despite challenges in nitrile hydrolysis, controlled conditions with sulfuric acid (6N, reflux) achieve partial conversion to the dicarboxamide.

Dicarbonitrile Synthesis

The dicarbonitrile precursor is synthesized from (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide via dehydration with benzenesulfonyl chloride in pyridine (80.5% yield).

| Characterization Method | Data |

|---|---|

| Melting Point | 163–164°C |

| X-ray Diffraction | Confirms C₂ symmetry and twist conformation of the dioxolane ring |

Hydrolysis Conditions

Refluxing the dicarbonitrile with 6N H₂SO₄ for 2 hours yields the dicarboxamide, though this method is less efficient (∼50% yield) due to competing side reactions.

Stereochemical Considerations

The absolute configuration of the product is rigorously controlled by the starting material’s chirality. X-ray crystallography using the Flack parameter (x = 0.02(2)) confirms retention of the (4R,5R) configuration during synthesis. Misassignments in earlier literature were corrected by re-evaluating the Cahn-Ingold-Prelog priorities after functional group transformations.

Scalability and Industrial Adaptations

Large-scale production (≥100 g) employs continuous flow reactors for the cyclocondensation step, reducing reaction time from 12 hours to 45 minutes. Solvent-free conditions under microwave irradiation further improve atom economy (E-factor = 2.1).

Analytical and Purification Protocols

Final products are purified via recrystallization from ethanol/water mixtures (3:1 v/v). Purity is assessed by:

| Method | Conditions/Results |

|---|---|

| HPLC | C18 column, 70:30 MeOH/H₂O, retention time = 6.7 min |

| Chiral GC | β-Dex™ 120 column, 98% enantiomeric excess |

Scientific Research Applications

(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxamide has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.

Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and carboxamide groups enable the compound to form stable complexes with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile

- Molecular Formula : C₉H₁₀N₂O₂

- Molecular Weight : 178.19 g/mol

- Key Features : Synthesized from the dicarboxamide via treatment with benzenesulfonyl chloride (80.5% yield). Exhibits resistance to hydrolysis under acidic conditions and a high melting point (163–164°C). Used in asymmetric synthesis .

- Contrast : Replacing amide groups with nitriles alters reactivity and stability, reducing hydrogen-bonding capacity and increasing hydrophobicity .

(4R,5R)-4,5-Diethoxycarbonyl-2,2-dimethyl-1,3-dioxolane CAS No.: 59779-75-8 Molecular Formula: C₁₁H₁₈O₆ Molecular Weight: 246.26 g/mol Key Features: A diethyl ester derivative with applications as an intermediate in organic synthesis. Higher lipophilicity compared to the dicarboxamide facilitates its use in esterification reactions .

(4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide Molecular Formula: C₁₁H₁₁BrN₂O₄ Key Features: Substituted with a bromophenyl group, this analogue crystallizes in a monoclinic system. Intramolecular N–H⋯O hydrogen bonds form four five-membered rings, influencing crystal packing .

Functional Derivatives in Pharmacology

Platinum(II) Anticancer Complexes Structure: Derivatives like cis-(4R,5R)-4,5-bis(aminomethyl)-1,3-dioxolane linked to platinum(II) show enhanced water solubility and in vivo efficacy against tumors compared to parent compounds (e.g., heptaplatin) . Mechanism: Improved solubility arises from hydrophilic 3-hydroxy-1,1-cyclobutanedicarboxylate ligands, enabling better pharmacokinetics .

Antimicrobial Dioxolane Derivatives

- Example : Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7)

- Molecular Formula : C₁₃H₁₄O₇

- Melting Point : 94–95°C

- Bioactivity : Exhibits broad-spectrum antibacterial activity (MIC values: 19.5–78 µg/mL against S. aureus, E. coli, and C. albicans) .

Organometallic Derivatives

(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-bis(diphenylmethylstannane) Application: Demonstrates unique reductive properties, reducing α-bromo esters to products like methyl 2-phenylbutanoate (yield: 45–55%). Asymmetric Induction: Potential for enantioselective synthesis due to the chiral dioxolane backbone .

Comparative Data Table

Research Findings and Key Contrasts

- Stereochemical Integrity : Misassignment in early literature (e.g., Shainyan et al., 2002) underscores the need for rigorous crystallographic validation .

- Reactivity Divergence : Nitrile derivatives resist hydrolysis, whereas amides participate in hydrogen bonding, affecting solubility and crystal packing .

- Pharmacological Potential: Hydroxyphenyl-substituted dioxolanes show antimicrobial activity, while platinum complexes improve anticancer drug profiles .

- Novel Reductions: Organotin derivatives challenge conventional reactivity paradigms, enabling ester reductions previously unreported .

Biological Activity

The compound (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide is a member of the dioxolane family, which has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

- Molecular Formula : C9H14N2O4

- Molecular Weight : 198.22 g/mol

- CAS Number : 37031-29-1

The structure features a dioxolane ring with two carboxamide functional groups that contribute to its reactivity and biological properties.

Synthesis

The synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide typically involves the reaction of appropriate diols with carboxylic acid derivatives. A notable method includes the use of salicylaldehyde and diols under catalytic conditions to yield high-purity dioxolanes efficiently .

Antibacterial Activity

Research has demonstrated that (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide exhibits significant antibacterial properties. In a study examining various dioxolane derivatives:

- Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

- Staphylococcus aureus : MIC values ranged from 625–1250 µg/mL.

- Staphylococcus epidermidis : Showed excellent activity with significant inhibition.

- Enterococcus faecalis : Notably effective with an MIC of 625 µg/mL.

However, no activity was observed against certain Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .

Antifungal Activity

The compound also displayed antifungal activity against Candida albicans , with MIC values indicating effective inhibition at concentrations as low as 156.25 µg/mL. This suggests potential therapeutic applications in treating fungal infections .

Summary of Biological Assays

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| (4R,5R)-Dioxolane | Staphylococcus aureus | 625–1250 |

| (4R,5R)-Dioxolane | Staphylococcus epidermidis | Variable |

| (4R,5R)-Dioxolane | Enterococcus faecalis | 625 |

| (4R,5R)-Dioxolane | Candida albicans | 156.25 |

Study on Antibacterial Efficacy

In a comparative study published by MDPI in 2011, various synthesized dioxolanes were tested for their antibacterial efficacy. The results indicated that while some compounds showed high activity against Gram-positive bacteria, their effectiveness varied significantly across different strains. The study emphasized the need for further optimization of these compounds to enhance their spectrum of activity .

Research on Antifungal Properties

Another investigation focused on the antifungal properties of dioxolanes highlighted the effectiveness of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide against Candida species. The findings suggested that modifications in the dioxolane structure could lead to enhanced antifungal potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.